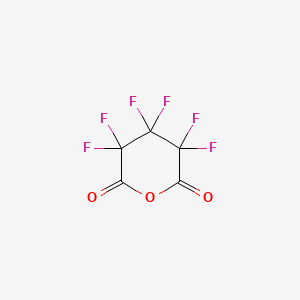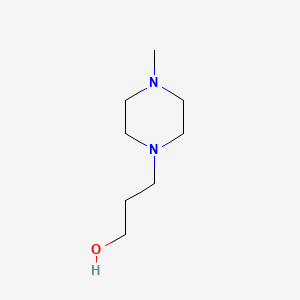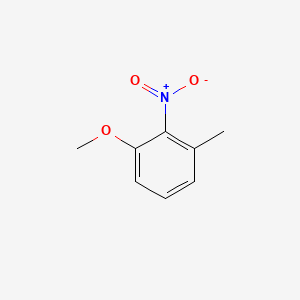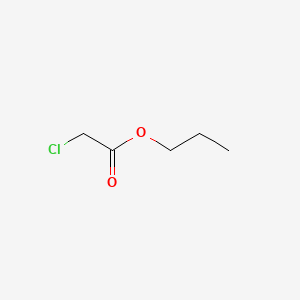![molecular formula C6H11NO3 B1294373 (テトラヒドロ-1H-オキサゾロ[3,4-c]オキサゾール-7a-イル)メタノール CAS No. 6542-37-6](/img/structure/B1294373.png)
(テトラヒドロ-1H-オキサゾロ[3,4-c]オキサゾール-7a-イル)メタノール
説明
1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
The exact mass of the compound 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 270787. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
アルツハイマー病に対する神経保護
オキサゾリジンTは、特にアルツハイマー病の特徴であるベータアミロイド(Aβ)誘発神経変性に対する神経保護効果について調査されています . この化合物は、Aβペプチドを含むいくつかの毒性刺激からニューロンを保護する効果を示し、神経細胞の生存が大幅に増加しました。
微小管との相互作用と安定性
この化合物は、細胞の細胞骨格の一部である微小管と相互作用します . 研究では、その効果を、がん治療で使用されているよく知られた微小管安定剤であるパクリタキセルとの効果を比較しました。オキサゾリジンTは、微小管との独自の相互作用を示し、微小管の安定性に寄与し、これは健康な細胞機能と分裂に不可欠です。
がん治療における可能性
微小管との相互作用により、オキサゾリジンTはがん治療に潜在的な用途がある可能性があります . 微小管標的剤は、微小管のダイナミクスを阻害し、急速に分裂するがん細胞の細胞周期停止とアポトーシスを引き起こす薬剤のクラスです。
血液脳関門透過性
オキサゾリジンTは、血液脳関門をパッシブに通過する能力を持っています . これは、神経学的薬物送達の重要な特性です。多くの治療薬は、血液脳関門の制限的な性質のために脳に到達できません。
酸化ストレスに対する保護
この化合物は、過酸化水素(H₂O₂)などの毒性刺激によって誘発される酸化ストレスから神経細胞培養を保護する有望な結果を示しました . 酸化ストレスは、さまざまな神経変性疾患に関与しているため、神経保護の潜在的な幅広い用途を示唆しています。
環境毒素による神経毒性の軽減
研究によると、オキサゾリジンTは、パラコートなどの環境毒素に曝露されたニューロンの生存を強化することができます . これは、環境化学物質への曝露による神経毒性を治療するために使用する可能性を示唆しています。
ストレス条件下での神経細胞生存の向上
特定の毒性刺激に対する保護作用に加えて、オキサゾリジンTは、さまざまなストレス条件下で神経細胞の生存を一般的に強化することが示されています . これには、スタウロスポリンなどのアポトーシス誘発剤と、タプシガルギンなどの小胞体ストレス誘発剤からの保護が含まれます。
作用機序
Target of Action
The primary target of (Tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol, also known as Oxazolidine T, GDUE, or 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol, is the microtubule network within cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
This compound interacts with microtubules, similar to the well-known drug paclitaxel .
Biochemical Pathways
The interaction of this compound with microtubules can affect various biochemical pathways. For instance, it has been shown to possess protective properties against beta-amyloid (Abeta) induced neurodegeneration associated with Alzheimer’s disease . This suggests that it may influence pathways involved in cell survival and apoptosis.
Pharmacokinetics
In vitro studies using bovine brain microvessel endothelial cells suggest that this compound can readily cross the blood-brain barrier in a passive manner . This property is crucial for its bioavailability, especially for its potential use in treating neurodegenerative diseases like Alzheimer’s.
Result of Action
Exposure of neuronal cultures to Abeta peptide in the presence of this compound resulted in a 50% increase in survival . Neuronal cultures treated with other toxic stimuli such as staurosporine, thapsigargin, paraquat, and H2O2 showed significantly enhanced survival in the presence of this compound .
特性
IUPAC Name |
1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-1-6-2-9-4-7(6)5-10-3-6/h8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHKYHMIVDBCPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COCN2CO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034289 | |
| Record name | 5-Hydroxymethyl-1-aza-3,7-dioxabicyclo(3.3.0)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6542-37-6 | |
| Record name | 5-Hydroxymethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6542-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxymethyl dioxoazabicyclooctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006542376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GDUE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Hydroxymethyl-1-aza-3,7-dioxabicyclo(3.3.0)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,3H,5H-oxazolo[3,4-c]oxazole-7a(7H)-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYMETHYL DIOXOAZABICYCLOOCTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EW6VI91PT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (3R,5S,7as)-(3,5-Bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol exert its neuroprotective effects?
A1: The research suggests that this compound interacts with microtubules, similar to the known microtubule-stabilizing agent paclitaxel []. While the exact mechanism of action remains to be fully elucidated, studies show that the compound significantly enhances neuronal survival against various toxic insults, including beta-amyloid (Aβ) peptide, staurosporine, thapsigargin, paraquat, and H₂O₂ []. This protective effect is likely linked to the compound's influence on microtubule dynamics, potentially by stabilizing microtubules and mitigating neuronal damage.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















